molecular formula C10H7BrClN B8493313 4-(Bromomethyl)-6-chloroquinoline

4-(Bromomethyl)-6-chloroquinoline

Cat. No. B8493313
M. Wt: 256.52 g/mol
InChI Key: SSOYRIUWBWNOBB-UHFFFAOYSA-N
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Patent
US07285558B2

Procedure details

4-(Bromomethyl)-6-chloroquinoline was prepared from 6-chloroquinoline-4-carbaldehyde following the procedure described in the preparation of 1-(bromomethyl)naphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[CH:12]=O.[Br:14]CC1C2C(=CC=CC=2)C=CC=1>>[Br:14][CH2:12][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=CC=NC2=CC1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=NC2=CC=C(C=C12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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